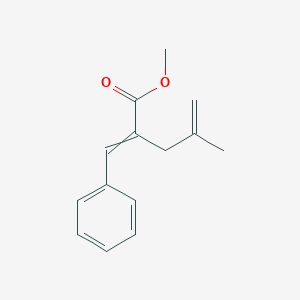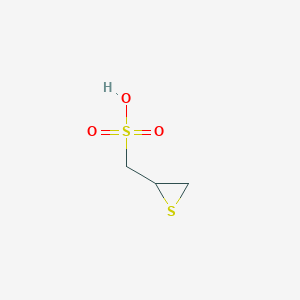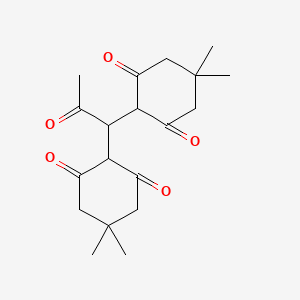![molecular formula C46H40N10 B14314614 N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine CAS No. 113121-28-1](/img/structure/B14314614.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine: is a complex organic compound known for its unique structure and versatile applications. This compound features multiple bipyridine groups attached to an ethane-1,2-diamine backbone, making it a valuable ligand in coordination chemistry and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2’-bipyridine derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between ethane-1,2-diamine and 2,2’-bipyridine derivatives to form intermediate compounds.
Purification: The intermediates are purified using techniques like recrystallization or chromatography.
Final Assembly: The purified intermediates undergo further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, such as metal ion chelation therapy.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. The bipyridine groups can coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, such as:
Metal Ion Homeostasis: Regulating the levels of metal ions in biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Redox Reactions: Participating in redox reactions involving metal ions.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its metal chelation properties and applications in biological studies.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in polymer synthesis and as a metal chelator.
N,N,N’,N’-Tetrakis(2-aminomethyl)ethylenediamine: Employed in coordination chemistry and as a ligand for metal complexes.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine stands out due to its multiple bipyridine groups, which provide enhanced chelation capabilities and versatility in forming metal complexes. This makes it particularly valuable in research areas requiring precise control over metal ion interactions.
Eigenschaften
CAS-Nummer |
113121-28-1 |
|---|---|
Molekularformel |
C46H40N10 |
Molekulargewicht |
732.9 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis[(6-pyridin-2-ylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C46H40N10/c1-5-25-47-39(17-1)43-21-9-13-35(51-43)31-55(32-36-14-10-22-44(52-36)40-18-2-6-26-48-40)29-30-56(33-37-15-11-23-45(53-37)41-19-3-7-27-49-41)34-38-16-12-24-46(54-38)42-20-4-8-28-50-42/h1-28H,29-34H2 |
InChI-Schlüssel |
RXQNZXOINKPLLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN(CCN(CC3=NC(=CC=C3)C4=CC=CC=N4)CC5=NC(=CC=C5)C6=CC=CC=N6)CC7=NC(=CC=C7)C8=CC=CC=N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)


![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)

